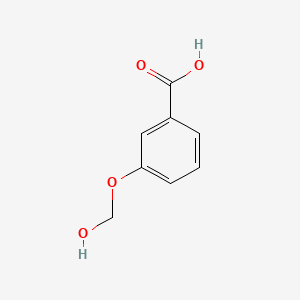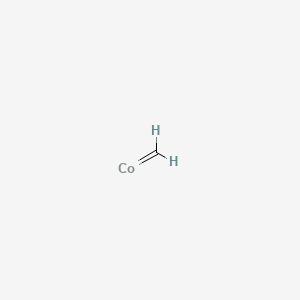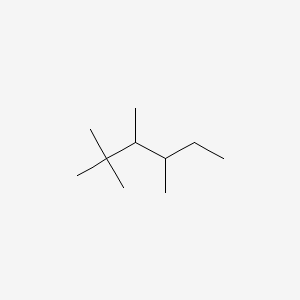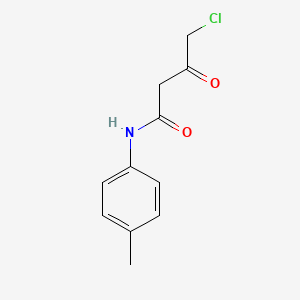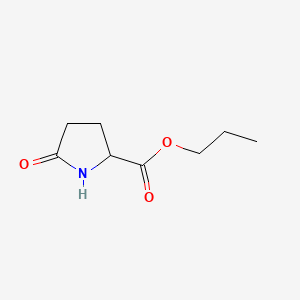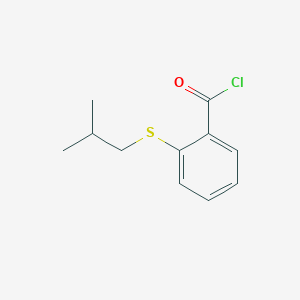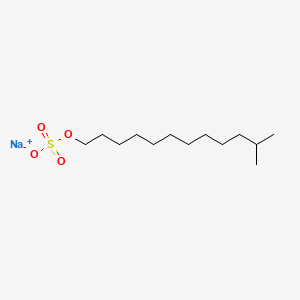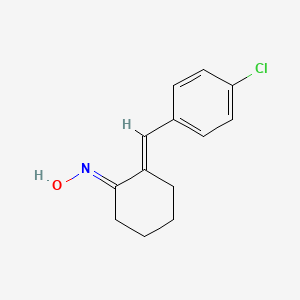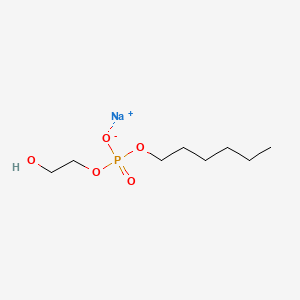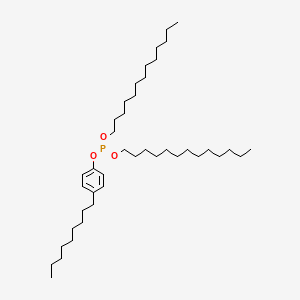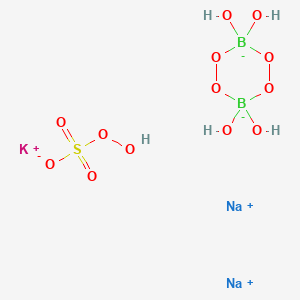
Polident
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polident is a well-known denture cleaner that is primarily composed of peroxide-based compounds, including potassium peroxymonosulfate and sodium carbonate peroxide. It also contains proteolytic enzymes that help in the mechanical dispersion of microbial biofilms on denture surfaces . This compound is widely used to control the growth of microorganisms on dentures, especially Candida albicans, thereby preventing denture-related stomatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polident’s active ingredients, such as potassium peroxymonosulfate and sodium carbonate peroxide, are synthesized through various chemical processes. Potassium peroxymonosulfate is typically produced by reacting potassium hydrogen sulfate with potassium peroxydisulfate under controlled conditions. Sodium carbonate peroxide is synthesized by reacting sodium carbonate with hydrogen peroxide.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of its active ingredients, followed by their formulation into effervescent tablets. The process includes precise mixing, granulation, and compression to ensure uniformity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Polident undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The peroxide-based compounds in this compound act as strong oxidizing agents, which help in breaking down organic stains and microbial biofilms on dentures.
Common Reagents and Conditions: The common reagents used in this compound’s reactions include hydrogen peroxide, potassium hydrogen sulfate, and sodium carbonate. The reactions typically occur under alkaline conditions, which enhance the efficacy of the peroxide compounds.
Major Products Formed: The major products formed from this compound’s reactions include oxygen gas, water, and various oxidized organic compounds. These products contribute to the cleaning and whitening effects of this compound on dentures.
Applications De Recherche Scientifique
Polident has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the kinetics and mechanisms of peroxide-based reactions. In medicine, this compound is studied for its efficacy in preventing denture-related stomatitis and other oral infections . In industry, this compound serves as a benchmark for developing new and improved denture cleaning products .
Mécanisme D'action
Polident exerts its effects through the release of oxygen bubbles when the peroxide compounds come into contact with water. This effervescence helps in mechanically dislodging microbial biofilms and organic stains from denture surfaces . The proteolytic enzymes in this compound further enhance its cleaning action by breaking down protein-based debris. The combined action of these components ensures thorough cleaning and disinfection of dentures.
Comparaison Avec Des Composés Similaires
Polident is often compared with other denture cleaners such as Efferdent and Clene. While all these products contain peroxide-based compounds, this compound is unique in its formulation, which includes both peroxide compounds and proteolytic enzymes . This combination provides superior cleaning and antimicrobial effects compared to products that rely solely on peroxide compounds. Efferdent, for example, primarily uses alkaline peroxides and may not be as effective in removing tough stains . Clene, on the other hand, has a similar composition to this compound but lacks the comprehensive cleaning action provided by this compound’s unique formulation .
Similar Compounds
- Efferdent
- Clene
- Sodium hypochlorite-based cleaners
- Alkaline peroxide-based cleaners
This compound stands out among these compounds due to its dual-action formulation, making it a preferred choice for denture cleaning and maintenance.
Propriétés
Numéro CAS |
77752-08-0 |
|---|---|
Formule moléculaire |
B2H5KNa2O13S |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
potassium;disodium;hydroxy sulfate;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8.K.2Na.H2O5S/c3-1(4)7-9-2(5,6)10-8-1;;;;1-5-6(2,3)4/h3-6H;;;;1H,(H,2,3,4)/q-2;3*+1;/p-1 |
Clé InChI |
NKUKNQZEIWQTHC-UHFFFAOYSA-M |
SMILES canonique |
[B-]1(OO[B-](OO1)(O)O)(O)O.OOS(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


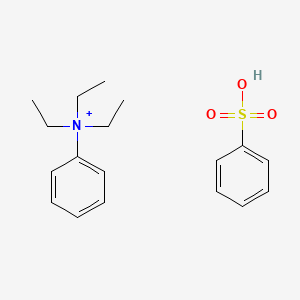
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
